5-Aminoisophthalsäure

Übersicht

Beschreibung

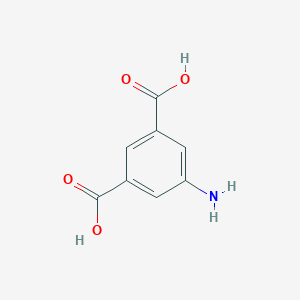

5-Aminoisophthalic acid (AIP) is a multifunctional organic compound that has been extensively studied for its potential applications in various fields, including materials science and environmental remediation. It is characterized by the presence of both amino and carboxyl functional groups on a benzene ring, which allows it to participate in a variety of chemical reactions and form complex structures.

Synthesis Analysis

The synthesis of AIP-based compounds has been achieved through various methods, including hydrothermal reactions. For instance, polymers bridged by AIP ligands have been synthesized, resulting in materials with interesting magnetic properties . Additionally, AIP has been used as a precursor in the synthesis of luminescent calcium 5-aminoisophthalate supramolecular structures , and as an intermediate in the production of iodinated X-ray contrast agents .

Molecular Structure Analysis

The molecular structure of AIP derivatives has been elucidated using techniques such as X-ray single-crystal analyses. These studies have revealed diverse structural motifs, including infinite honeycomb layers, railroad-like linear polymers, and layered structures with coordination to various metal cations . The supramolecular architecture of AIP complexes can also involve double helices and hexagonal channels , as well as pillar-layer frameworks and two-dimensional architectures .

Chemical Reactions Analysis

AIP and its derivatives participate in a range of chemical reactions. For example, AIP can be reductively dehalogenated by an anaerobic mixed culture, which is significant for environmental bioremediation of X-ray contrast agent precursors . It also forms reduced Schiff bases with distinct photophysical properties, which are different from the raw material due to enhanced conjugation . Furthermore, AIP is involved in the formation of supramolecular complexes through hydrogen bonding and π-π interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of AIP-based materials are influenced by their molecular structures. The magnetic measurements of AIP-bridged polymers indicate antiferromagnetic and ferromagnetic behaviors . The luminescent properties of AIP derivatives are also noteworthy, with some compounds exhibiting strong narrow-band blue fluorescence and high quantum efficiency . The ability of AIP-based frameworks to absorb and release molecules like iodine, coupled with reversible luminescent transformations, highlights their potential for applications in sensing and storage .

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

5-Aminoisophthalsäure wird in der Proteomikforschung aufgrund ihrer biochemischen Eigenschaften verwendet. Sie dient als wichtiger Bestandteil bei der Untersuchung von Proteinen und deren Funktionen in biologischen Systemen .

Polymersynthese

Diese Verbindung kann als Ausgangsmaterial für die Synthese von Polymeren wie Poly(this compound) durch oxidative Polymerisationsreaktionen und Poly(Benzimidazol-co-Anilin) (PBIANI) durch Kondensationspolymerisation mit 3,3′-Diaminobenzidin verwendet werden .

Spurenbestimmung von Eisen

Differential-Puls-Kathoden-Stripping-Voltammetrie-Techniken verwenden this compound zur Spurenbestimmung von Eisen, was ihre Bedeutung in der analytischen Chemie unterstreicht .

Abwasserbehandlung

Eine Studie berichtet über die Verwendung von this compound-funktionalisierten magnetischen Verbundnanopartikeln zur Adsorption von Methylenblau aus Abwasser, was ihr Potenzial in Umweltanwendungen aufzeigt .

Supramolekulare Metallogel

Eine neuartige Methode beinhaltet die Herstellung von supramolekularen Metallogelen unter Verwendung von Zink(II)-Ionen und this compound als Gelator in einem Dimethylformamid (DMF)-Lösungsmittel bei Raumtemperatur, was in der Materialwissenschaft von Bedeutung ist .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

5-Aminoisophthalic acid has been used in the development of metal-organic frameworks (MOFs) for various applications, including sensing . Its luminescence properties can be modulated according to the variation of solvent in the structure, paving the way for a new generation of sensitive chemical sensors .

Eigenschaften

IUPAC Name |

5-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZFDRWPMZESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059193 | |

| Record name | 5-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Aminoisophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

99-31-0 | |

| Record name | 3,5-Dicarboxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R25Y7Y34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

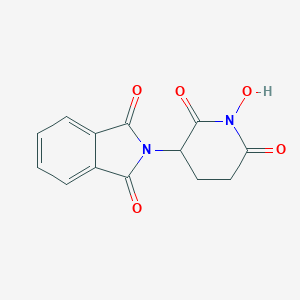

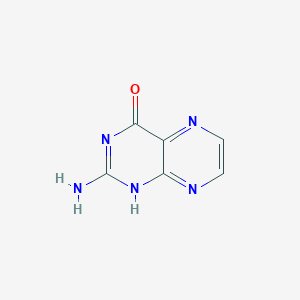

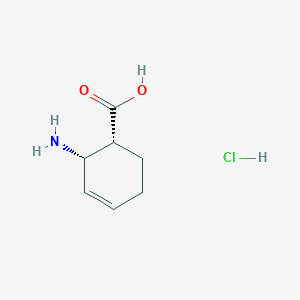

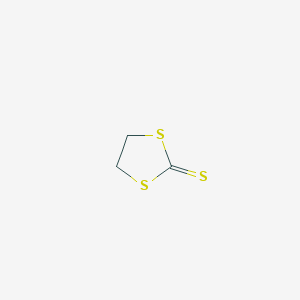

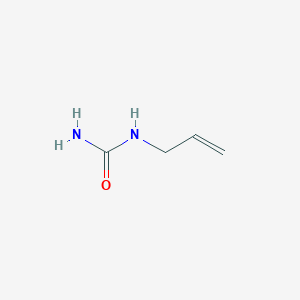

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Aminoisophthalic acid?

A1: The molecular formula of 5-Aminoisophthalic acid is C8H7NO4, and its molecular weight is 181.15 g/mol.

Q2: What spectroscopic data is available for characterizing 5-Aminoisophthalic acid?

A2: Researchers commonly employ various spectroscopic techniques to characterize 5-AIPA, including:

- FTIR: Infrared spectroscopy helps identify functional groups, such as carboxyl and amine groups, present in the molecule. []

- NMR (1H and 13C): Nuclear magnetic resonance spectroscopy provides detailed information about the structure and bonding environment of hydrogen and carbon atoms within the molecule. [, , ]

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the compound's absorption properties and electronic transitions. []

Q3: What makes 5-Aminoisophthalic acid suitable for material applications?

A3: 5-AIPA serves as a versatile building block in materials science due to its:

- Multiple functional groups: The presence of carboxylic acid and amine groups enables 5-AIPA to participate in various chemical reactions and coordinate with metal ions, leading to diverse material properties. [, , ]

- Rigid aromatic core: This structural feature imparts stability and influences the packing arrangement of molecules in the solid state, impacting material properties. [, ]

Q4: How does 5-Aminoisophthalic acid contribute to the properties of Metal-Organic Frameworks (MOFs)?

A4: 5-AIPA plays a crucial role as an organic linker in constructing MOFs, influencing their:

- Porosity: The arrangement of 5-AIPA within the MOF structure contributes to the formation of pores and channels, impacting gas adsorption and separation properties. [, , ]

- Stability: The robust nature of the aromatic core and the potential for strong coordination bonds with metal ions contribute to the stability of MOFs under various conditions. [, ]

- Functionality: The amine group on 5-AIPA can be further modified or functionalized, allowing for the tailoring of MOF properties for specific applications. [, ]

Q5: Are there any limitations to the stability of materials incorporating 5-Aminoisophthalic acid?

A5: While 5-AIPA generally contributes to material stability, certain factors can impact performance:

- Hydrolytic stability: Some studies have shown that the incorporation of 5-AIPA in certain polymer structures may not significantly improve their hydrolytic stability. []

- Thermal stability: Although 5-AIPA-based polymers generally exhibit good thermal stability, the specific decomposition temperatures can vary depending on the polymer structure and processing conditions. []

Q6: Can 5-Aminoisophthalic acid-based materials exhibit catalytic activity?

A6: Yes, 5-AIPA-based materials, particularly MOFs, have demonstrated catalytic activity in various reactions:

- C-S cross-coupling: Copper-based MOFs derived from 5-AIPA have been shown to catalyze the formation of diphenyl sulfide derivatives from thiophenols and iodobenzenes. []

- Photocatalysis: Certain 5-AIPA-based MOFs exhibit photocatalytic activity, enabling the degradation of organic pollutants like Rhodamine B under UV or visible light irradiation. [, ]

- Peroxymonosulfate activation: A cobalt-based MOF (JLNU-500) utilizing 5-AIPA as a linker effectively activates peroxymonosulfate for the rapid degradation of Rhodamine B dye. []

Q7: What factors contribute to the catalytic activity of 5-Aminoisophthalic acid-based catalysts?

A7: The catalytic activity can be attributed to:

- Metal coordination: The coordination environment of metal ions within the MOF structure plays a crucial role in determining the catalytic activity and selectivity. [, , ]

- Pore structure and accessibility: The size and accessibility of pores within the MOF framework influence the diffusion of reactants and products, impacting catalytic efficiency. [, ]

- Functional group interactions: The presence of amine and carboxylic acid groups in 5-AIPA can facilitate substrate binding and activation, enhancing catalytic activity. []

Q8: Have computational methods been applied to study 5-Aminoisophthalic acid and its derivatives?

A8: Yes, computational chemistry plays a vital role in understanding 5-AIPA and its applications:

- Gas adsorption simulations: Grand Canonical Monte Carlo (GCMC) simulations have been employed to predict the hydrogen storage capacity of 5-AIPA-based MOFs. []

- Electronic structure calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, band gap, and optical properties of 5-AIPA-based materials. []

Q9: How can computational modeling guide the design of 5-Aminoisophthalic acid-based materials?

A9: Computational tools offer valuable insights for material design:

- Predicting material properties: Simulations can predict properties like gas adsorption capacity, selectivity, and mechanical strength, guiding the selection of suitable linkers and metal ions for MOF synthesis. [, ]

- Exploring structure-property relationships: Computational modeling can elucidate how structural modifications to 5-AIPA or its derivatives impact material properties, enabling the rational design of materials with enhanced performance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)